1-Butyl-3-methylimidazolium dibutyl phosphate

Thermal Stability Flame Retardancy Ionic Liquids

1-Butyl-3-methylimidazolium dibutyl phosphate ([BMIM][DBP], CAS 663199-28-8) is a halogen-free, phosphorus-containing room-temperature ionic liquid (RTIL) composed of a 1-butyl-3-methylimidazolium cation and a dibutyl phosphate anion. It is characterized by a molecular weight of 348.42 g/mol, a molecular formula of C16H33N2O4P, and is typically supplied as a colorless to light yellow viscous liquid.

Molecular Formula C16H33N2O4P
Molecular Weight 348.424
CAS No. 663199-28-8
Cat. No. B2589043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyl-3-methylimidazolium dibutyl phosphate
CAS663199-28-8
Molecular FormulaC16H33N2O4P
Molecular Weight348.424
Structural Identifiers
SMILESCCCCN1C=C[N+](=C1)C.CCCCOP(=O)([O-])OCCCC
InChIInChI=1S/C8H15N2.C8H19O4P/c1-3-4-5-10-7-6-9(2)8-10;1-3-5-7-11-13(9,10)12-8-6-4-2/h6-8H,3-5H2,1-2H3;3-8H2,1-2H3,(H,9,10)/q+1;/p-1
InChIKeyNTXQJRGQUZXUMU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Butyl-3-methylimidazolium Dibutyl Phosphate (CAS 663199-28-8): Core Physicochemical and Procurement Baseline


1-Butyl-3-methylimidazolium dibutyl phosphate ([BMIM][DBP], CAS 663199-28-8) is a halogen-free, phosphorus-containing room-temperature ionic liquid (RTIL) composed of a 1-butyl-3-methylimidazolium cation and a dibutyl phosphate anion. It is characterized by a molecular weight of 348.42 g/mol, a molecular formula of C16H33N2O4P, and is typically supplied as a colorless to light yellow viscous liquid [1]. Unlike halogenated analogs, the phosphate-based anion imparts enhanced thermal stability and distinct solvation properties, positioning [BMIM][DBP] as a functional solvent and additive in applications where halogen content or corrosion potential is a critical exclusion criterion [2].

Why [BMIM][DBP] Cannot Be Substituted by Generic Imidazolium Ionic Liquids in Demanding Applications


The performance of ionic liquids is exquisitely sensitive to the pairing of cation and anion. In the case of [BMIM][DBP], the specific combination of the 1-butyl-3-methylimidazolium cation with the dibutyl phosphate anion creates a unique property profile. Substituting a shorter-chain anion like dimethyl phosphate (e.g., [BMIM][DMP]) or a halogen-containing anion like tetrafluoroborate ([BMIM][BF4]) results in dramatic shifts in key metrics such as thermal stability, solubility parameters, and extractive selectivity [1]. The following evidence demonstrates that in critical performance dimensions—from high-temperature stability to specific molecular recognition in separation processes—[BMIM][DBP] exhibits quantifiable, non-interchangeable behavior relative to its closest structural analogs [2].

[BMIM][DBP] Quantitative Differentiation: Head-to-Head Performance Data Against Closest Analogs


Thermal Stability and Flame Retardancy: [BMIM][DBP] Onset Decomposition Temperature vs. Halogenated ILs

[BMIM][DBP] demonstrates a high apparent onset decomposition temperature (T0), a critical parameter for high-temperature processes. Nonisothermal thermogravimetric analysis (TGA) determined T0 to be in the range of 275.2–297.3 °C (± 0.5 °C) [1]. This is substantially higher than the reported decomposition temperatures for many widely used halogenated ionic liquids. For instance, 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) has been reported to have a decomposition onset around 150 °C [2]. The higher thermal ceiling of [BMIM][DBP] is directly attributed to the robust phosphate anion and the absence of thermally labile B-F bonds, making it a superior candidate for high-temperature solvent applications or as a flame-retardant additive.

Thermal Stability Flame Retardancy Ionic Liquids

Extractive Performance: [BMIM][DBP] Superiority in Sulfur Removal Compared to Shorter-Chain Phosphate ILs

In extractive desulfurization (EDS) of model oil, the sulfur removal efficiency of imidazolium-based phosphoric ionic liquids is directly correlated with the alkyl chain length of the anion. A direct comparative study showed that the sulfur removal ability followed the precise order: [Bmim][DBP] ⩾ [Emim][DEP] > [Mmim][DMP] [1]. The longer dibutyl phosphate anion in [Bmim][DBP] provides a superior lipophilic environment, enhancing its interaction with and capacity for sulfur-containing compounds like dimethyl disulfide (DMDS) relative to its diethyl phosphate ([Emim][DEP]) and dimethyl phosphate ([Mmim][DMP) counterparts.

Desulfurization Extraction Ionic Liquids

Tribological Performance: [BMIM][DBP] Delivers Superior Lubricity over Conventional PAO in Steel/PTFE Contacts

[BMIM][DBP] was evaluated as a neat lubricant for steel/polytetrafluoroethylene (PTFE) contacts against a conventional poly-alpha-olefin (PAO) base oil. Under constant load and frequency test conditions on an SRV-IV tribometer, [BMIM][DBP] and other ionic liquids demonstrated better lubricating behavior than the PAO reference [1]. The superior performance is attributed to the formation of a robust tribochemical boundary film, facilitated by the active nitrogen (N), phosphorus (P), and oxygen (O) elements in the [BMIM][DBP] molecule, which effectively reduces direct contact and wear of the friction pair.

Tribology Lubrication Ionic Liquids

Extractive Selectivity: [BMIM][DBP] Outperforms Other Ionic Liquids in Methanol Removal from C4 Hydrocarbons

In the challenging separation of trace methanol from mixed C4 hydrocarbons, a comparative study of various ionic liquid extractants identified [BMIM][DBP] as the top performer [1]. Quantum chemical calculations revealed the molecular basis for this superior selectivity: the [DBP]⁻ anion forms a strong, specific hydrogen bond with methanol's hydroxyl group, with a calculated bond length of 0.171 nm and an interaction energy of -62.08 kJ/mol, which is stronger than the interactions with anions of other tested ionic liquids [1]. Under optimized conditions (IL:C4 mass ratio of 1:2, 25°C, 60 min), [BMIM][DBP] achieved an exceptional methanol extraction rate of 99.65% and demonstrated robust reusability over five cycles.

Separation Science Extraction Ionic Liquids

High-Value Application Scenarios for 1-Butyl-3-methylimidazolium Dibutyl Phosphate Based on Empirical Evidence


High-Temperature Processing and Flame-Retardant Formulations

The high thermal stability of [BMIM][DBP], with an onset decomposition temperature >275 °C, makes it uniquely suited for applications where many ionic liquids fail [1]. This includes use as a high-temperature solvent for reactions requiring elevated thermal activation or as a non-volatile, halogen-free flame-retardant additive in polymers like epoxy resins, where it functions effectively in the condensed phase to suppress combustion [2].

Deep Desulfurization of Liquid Fuels

In extractive desulfurization processes, [BMIM][DBP] is the proven top performer among imidazolium phosphate ionic liquids, demonstrating superior sulfur removal efficiency compared to its [Emim][DEP] and [Mmim][DMP] analogs [3]. Its performance is directly linked to the longer dibutyl phosphate anion, which provides an optimal balance of lipophilicity for partitioning sulfur species from the fuel matrix.

Advanced Lubrication for Polymer-Metal Tribological Contacts

As a neat lubricant or high-performance additive, [BMIM][DBP] offers quantifiable advantages over conventional PAO base oils in steel/PTFE contacts, reducing friction and wear through the formation of a robust tribochemical film [4]. This makes it a strategic choice for lubricant formulators targeting high-performance applications involving advanced polymers and light alloys where conventional lubricants are insufficient.

High-Selectivity Extraction in Petrochemical Purification

For the removal of trace polar impurities like methanol from non-polar hydrocarbon streams (e.g., C4 raffinate), [BMIM][DBP] demonstrates unparalleled performance and molecular-level selectivity, achieving near-quantitative removal rates (>99.6%) [5]. Its robust reusability and high extraction capacity justify its selection over other ionic liquids and conventional solvents for designing efficient, next-generation separation trains.

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